N-(2,3-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
The compound N-(2,3-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide features a pyrimidine core substituted with a sulfanyl-linked acetamide group and a 4-(4-methoxyphenyl)piperazine moiety. The 2,3-dimethylphenyl group attached to the acetamide nitrogen introduces steric and electronic modifications that influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-5-4-6-22(19(18)2)28-24(31)16-33-25-15-23(26-17-27-25)30-13-11-29(12-14-30)20-7-9-21(32-3)10-8-20/h4-10,15,17H,11-14,16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHOOUOWKKVBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the dimethylphenyl acetamide intermediate, followed by the introduction of the pyrimidinyl sulfanyl group through nucleophilic substitution reactions. The final step often involves the coupling of the methoxyphenyl piperazine moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the phenyl ring of the acetamide group and the piperazine-linked aromatic system. These modifications impact molecular weight, polarity, and intermolecular interactions.
Table 1: Comparison of Key Analogs
*Molecular weight inferred from analog data in .
Key Observations:
Substituent Position Effects: The 2,3-dimethylphenyl group (target compound) introduces steric hindrance compared to 2,4-dimethylphenyl (). This may reduce metabolic oxidation at the 4-position, enhancing stability.
Piperazine Modifications :
Biological Activity
N-(2,3-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Pyrimidine Derivative : Contributes to its interaction with biological targets.
- Sulfanyl Group : Enhances the compound's reactivity and potential biological effects.
Chemical Formula
The chemical formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The methoxyphenyl group significantly enhances binding affinity to target proteins, while the piperazine moiety is known to influence neurotransmitter systems.
Pharmacological Effects
In Vitro Studies
Several in vitro studies have demonstrated the compound's efficacy in various assays:
Case Study 1: Antidepressant Effects
A study involving the administration of this compound in rodent models indicated significant reductions in depressive-like behaviors when compared to control groups. The mechanism was linked to increased serotonin levels in the brain.
Case Study 2: Anticancer Potential
In a controlled study, the compound was tested against various cancer cell lines, including breast and prostate cancer cells. Results showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
